molecular formula C21H23N3O3 B5871069 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Numéro de catalogue: B5871069
Poids moléculaire: 365.4 g/mol
Clé InChI: BJOJCTRWYRHXDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the quinazoline-2,4-dione class, characterized by a bicyclic heteroaromatic core with two ketone groups at positions 2 and 2. The 3-ethyl substitution on the quinazoline ring enhances lipophilicity and may influence binding to biological targets. The acetamide side chain is functionalized with a 4-isopropylphenyl group, which contributes to steric bulk and hydrophobic interactions.

Propriétés

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-23-20(26)17-7-5-6-8-18(17)24(21(23)27)13-19(25)22-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOJCTRWYRHXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-ethyl-2,4-dioxo-3,4-dihydroquinazoline with N-[4-(propan-2-yl)phenyl]acetamide under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-ethyl-2,4-dioxo-

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Compound Core Structure Substituents Key Differences Reference
Target Compound Quinazoline-2,4-dione 3-Ethyl, N-(4-isopropylphenyl)acetamide Reference standard for comparison
N-(4-Chlorophenyl)-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide Quinazoline-2,4-dione 3-Methyl, N-(4-chlorophenyl)acetamide Reduced lipophilicity due to chlorophenyl vs. isopropylphenyl; altered bioactivity
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione Dichlorophenylmethyl on acetamide Enhanced halogen bonding potential; higher molecular weight
HC-030031 (TRPA1 Inhibitor) Purine-2,6-dione N-(4-Isopropylphenyl)acetamide, 1,3-dimethyl substituents Different heterocyclic core (purine vs. quinazoline); similar acetamide pharmacophore
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(pyridin-2-yl)acetamide Pyrimidine-2,4-dione 5-Fluoro, pyridinyl substituent Pyrimidine core instead of quinazoline; potential for nucleic acid-targeted activity

Pharmacological Activity

  • Target Compound : Demonstrates dual activity in preliminary studies, inhibiting both kinase enzymes (IC₅₀ ~2.5 μM) and TRPA1 receptors (IC₅₀ ~6.8 μM) due to its balanced lipophilicity (LogP = 3.2) .
  • N-(4-Chlorophenyl) Analogue : Shows weaker TRPA1 inhibition (IC₅₀ >10 μM) due to lower lipophilicity (LogP = 2.7) .
  • HC-030031 : Specialized TRPA1 antagonist (IC₅₀ = 4.0 μM) but lacks kinase activity, attributed to its purine core .

Key Research Findings

Structural Flexibility : The quinazoline-2,4-dione core allows diverse substitutions (e.g., alkyl, aryl, halogen) at positions 3 and N-acetamide, enabling fine-tuning of target affinity and selectivity .

Activity Trade-offs : Bulkier substituents (e.g., isopropylphenyl) improve receptor binding but reduce solubility, necessitating formulation optimization .

Dual-Activity Potential: Quinazoline derivatives with moderate LogP (3–4) often exhibit polypharmacology, as seen in the target compound’s dual kinase/TRPA1 inhibition .

Q & A

Q. 1.1. What are the key steps and challenges in synthesizing this quinazolinone-acetamide derivative?

The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by functionalization of the acetamide group. Critical steps include:

  • Coupling reactions : Amide bond formation between the quinazolinone intermediate and the isopropylphenyl group, requiring anhydrous conditions and catalysts like carbodiimides .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity products, with yields often ≤60% due to by-products like unreacted intermediates .

Q. 1.2. Which analytical methods are most reliable for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the quinazolinone’s dioxo groups and the acetamide’s isopropylphenyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C21H23N3O3) and detects fragmentation patterns indicative of the heterocyclic core .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Substituent variation : Modify the quinazolinone’s 3-ethyl group or the acetamide’s para-isopropylphenyl moiety to assess impacts on target binding. For example:
    • Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring may enhance enzyme inhibition .
    • Bulkier alkyl chains at the 3-position could improve lipophilicity and membrane permeability .
  • In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., cyclooxygenase-2 or GABA receptors) and guide synthetic prioritization .

Q. 2.2. How should researchers resolve contradictions in bioactivity data across different assays?

  • Case example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Mitigation strategies include:
    • Standardized protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4, 10 mM MgCl2) and control compounds .
    • Orthogonal assays : Validate hits via fluorescence polarization (binding) and enzymatic activity assays .

Q. 2.3. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Enzyme inhibition : The quinazolinone core mimics purine bases, competitively inhibiting kinases or DNA-processing enzymes. For example:
    • Anti-inflammatory activity : Blocks COX-2 via hydrogen bonding with Arg120 and Tyr355 .
    • Anticonvulsant effects : Modulation of GABA_A receptors, validated via PTZ-induced seizure models in mice .
  • DNA intercalation : The planar quinazolinone moiety may intercalate DNA, as shown in ruthenium-complex studies with similar ligands .

Q. 2.4. How can pharmacokinetic challenges (e.g., low solubility) be addressed?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or phosphate) at the acetamide’s nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability, monitoring release kinetics via dialysis .

Methodological Recommendations

Q. 3.1. Experimental design for in vivo efficacy studies

  • Dose optimization : Conduct a 7-day dose-ranging study in rodents (e.g., 10–100 mg/kg oral administration) with plasma LC-MS/MS analysis to establish Cmax and AUC .
  • Control groups : Include vehicle controls and reference compounds (e.g., valproate for anticonvulsant models) .

Q. 3.2. Handling stability and storage issues

  • Light sensitivity : Store lyophilized powder in amber vials at -20°C; avoid repeated freeze-thaw cycles .
  • Degradation monitoring : Use stability-indicating HPLC methods with accelerated aging (40°C/75% RH for 4 weeks) to assess decomposition .

Cross-Disciplinary Applications

  • Medicinal chemistry : Optimize anti-cancer activity by introducing fluorinated substituents, as seen in 5-fluorouracil derivatives .
  • Chemical biology : Use biotinylated analogs for target identification via pull-down assays .
  • Materials science : Explore coordination chemistry with transition metals (e.g., Ru or Pt) for catalytic or diagnostic applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.